1-Chloro-4-fluorobutane: Lipophilicity (XLogP3-AA = 1.9) and Volatility Comparison with 1-Bromo-4-fluorobutane
The computed lipophilicity of 1-chloro-4-fluorobutane, expressed as XLogP3-AA = 1.9, is substantially lower than that of its brominated analog, 1-bromo-4-fluorobutane (XLogP3-AA = 2.6). This difference of ΔXLogP = -0.7 indicates that the chloro-fluoro compound is less lipophilic, which influences its partition behavior in biphasic reaction systems and its potential impact on the ADME properties of final drug candidates [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-Bromo-4-fluorobutane (CAS 462-72-6); XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP = -0.7 (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem database (2021.10.14 release) |
Why This Matters
Lower lipophilicity facilitates aqueous work-up procedures and reduces the risk of introducing excessively hydrophobic moieties into drug candidates, which can improve solubility and reduce off-target binding.
- [1] PubChem. (2025). 1-Chloro-4-fluorobutane (CID 10023). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-Bromo-4-fluorobutane (CID 8174). National Center for Biotechnology Information. View Source
